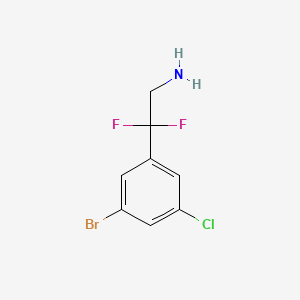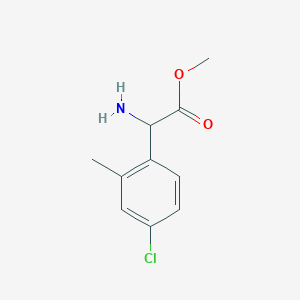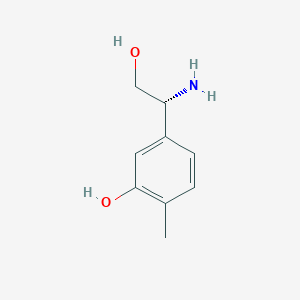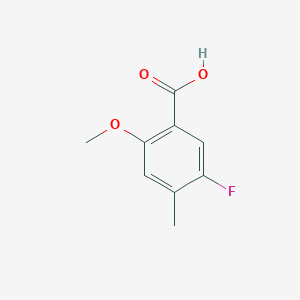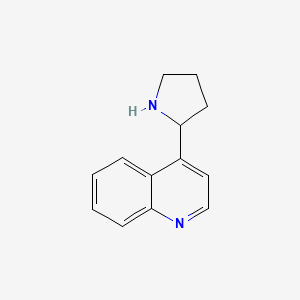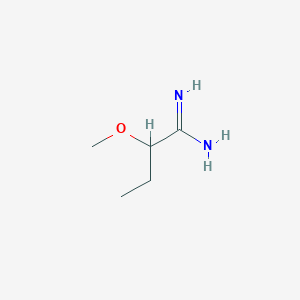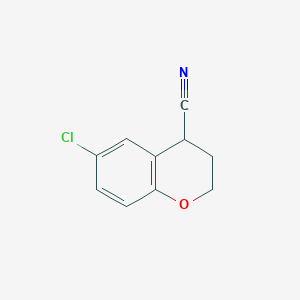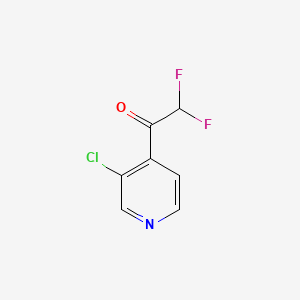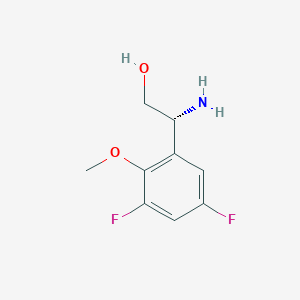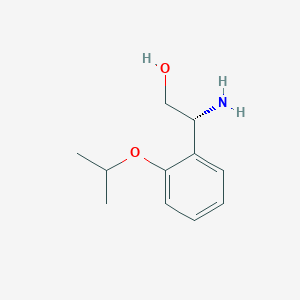
(r)-2-Amino-2-(2-isopropoxyphenyl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-Amino-2-(2-isopropoxyphenyl)ethan-1-ol is an organic compound with a chiral center, making it an enantiomerically pure substance This compound is characterized by the presence of an amino group, a hydroxyl group, and an isopropoxyphenyl group attached to an ethan-1-ol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(2-isopropoxyphenyl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2-isopropoxybenzaldehyde.
Reductive Amination: The aldehyde group of 2-isopropoxybenzaldehyde is subjected to reductive amination using an appropriate amine source, such as ammonia or an amine derivative, in the presence of a reducing agent like sodium cyanoborohydride.
Chiral Resolution: The resulting racemic mixture is then resolved into its enantiomers using chiral chromatography or other resolution techniques to obtain the ®-enantiomer.
Industrial Production Methods
Industrial production of ®-2-Amino-2-(2-isopropoxyphenyl)ethan-1-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl group in ®-2-Amino-2-(2-isopropoxyphenyl)ethan-1-ol can undergo oxidation to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The amino group can participate in substitution reactions, leading to the formation of amides, ureas, and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like acyl chlorides and isocyanates are used for substitution reactions involving the amino group.
Major Products Formed
Oxidation: Formation of 2-isopropoxybenzaldehyde or 2-isopropoxybenzoic acid.
Reduction: Formation of various alcohols and amines.
Substitution: Formation of amides, ureas, and carbamates.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: ®-2-Amino-2-(2-isopropoxyphenyl)ethan-1-ol can be used as a ligand in asymmetric catalysis, aiding in the synthesis of enantiomerically pure compounds.
Biology
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine
Drug Development: Its unique structure makes it a potential candidate for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry
Material Science: The compound can be used in the synthesis of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of ®-2-Amino-2-(2-isopropoxyphenyl)ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The amino and hydroxyl groups can form hydrogen bonds with active sites, while the isopropoxyphenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-2-phenylethanol: Lacks the isopropoxy group, making it less hydrophobic.
2-Amino-2-(2-methoxyphenyl)ethan-1-ol: Contains a methoxy group instead of an isopropoxy group, affecting its reactivity and interactions.
Uniqueness
®-2-Amino-2-(2-isopropoxyphenyl)ethan-1-ol is unique due to the presence of the isopropoxy group, which enhances its hydrophobicity and influences its interactions with molecular targets. This makes it a valuable compound for specific applications in catalysis, drug development, and material science.
Propiedades
Fórmula molecular |
C11H17NO2 |
|---|---|
Peso molecular |
195.26 g/mol |
Nombre IUPAC |
(2R)-2-amino-2-(2-propan-2-yloxyphenyl)ethanol |
InChI |
InChI=1S/C11H17NO2/c1-8(2)14-11-6-4-3-5-9(11)10(12)7-13/h3-6,8,10,13H,7,12H2,1-2H3/t10-/m0/s1 |
Clave InChI |
UUFUGTYTUMYUFN-JTQLQIEISA-N |
SMILES isomérico |
CC(C)OC1=CC=CC=C1[C@H](CO)N |
SMILES canónico |
CC(C)OC1=CC=CC=C1C(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


